molecular formula C32H48O5 B149856 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid CAS No. 168293-14-9

3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid

Cat. No. B149856
CAS RN: 168293-14-9
M. Wt: 512.7 g/mol
InChI Key: DLBLMTCYISHWGP-KOCSMGCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid is an anti-inflammatory triterpenoid . It has been found to inhibit NO production and iNOS expression in LPS-stimulated Raw264.7 cells .


Molecular Structure Analysis

The molecular formula of 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid is C32H48O5 . For more detailed structural information, you may refer to databases like CHEBI .

Mechanism of Action

The mechanism of action of 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid is related to its anti-inflammatory properties. It inhibits NO production and iNOS expression in LPS-stimulated Raw264.7 cells .

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21-,24-,25+,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBLMTCYISHWGP-KOCSMGCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346617
Record name 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

CAS RN

168293-14-9
Record name 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.